5-Bromo-1,3-dihydroisobenzofuran

Description

Historical Development and Discovery

5-Bromo-1,3-dihydroisobenzofuran emerged as a critical intermediate in pharmaceutical synthesis during the early 2000s. Its discovery is closely tied to the development of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for depression. Initial synthetic routes were reported in a 2004 Chinese patent (CN1634906A), which detailed a multi-step process involving nitration, nitro reduction, and diazotization-bromination starting from phthalic imidine. Subsequent research in 2005 further elucidated its crystal structure and confirmed its role as a precursor in citalopram production. The compound’s stability and reactivity profile spurred interest in medicinal chemistry, leading to its adoption in synthesizing neuroprotective agents, as evidenced by 2025 studies on TREK-1 inhibitors for ischemic stroke treatment.

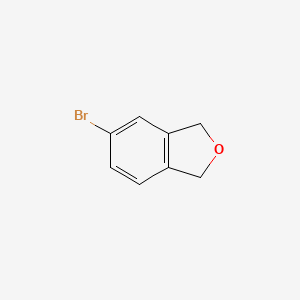

Chemical Classification and Nomenclature

This compound (CAS: 220513-49-5) belongs to the class of bicyclic heterocyclic compounds, featuring a fused benzene and furan ring system with a bromine substituent at the 5-position. Its molecular formula is $$ \text{C}8\text{H}7\text{BrO} $$, and its IUPAC name is This compound . Key structural identifiers include:

| Property | Description |

|---|---|

| SMILES | BrC1=CC=C2C(=C1)COC2 |

| InChIKey | NZZWXNMQOCNDKD-UHFFFAOYSA-N |

| Molecular Weight | 199.04 g/mol |

| Synonyms | 5-Bromo-1,3-dihydro-2-benzofuran; 5-Bromophthalide |

The compound’s planar bicyclic structure enhances its reactivity in electrophilic substitution and cycloaddition reactions, as noted in studies on Diels-Alder applications.

Significance in Organic Chemistry Research

This compound serves as a versatile building block in synthetic organic chemistry:

- Pharmaceutical Synthesis : It is a key intermediate in producing escitalopram, as demonstrated by a 2014 study where 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran was synthesized in 81% yield and used to construct the antidepressant’s core structure.

- Neuroprotective Agents : Derivatives bearing the isobenzofuran-1(3H)-one scaffold exhibit selective inhibition of TREK-1 channels, showing promise in mitigating neuronal damage during ischemic stroke.

- Methodological Advancements : Its synthesis has driven innovations in catalysis, such as nickel-catalyzed cyclization (2004) and phase-transfer-catalyzed alkylation (2020), enabling efficient construction of chiral quaternary centers.

Propriétés

IUPAC Name |

5-bromo-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZWXNMQOCNDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681028 | |

| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220513-49-5 | |

| Record name | 5-Bromo-1,3-dihydroisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220513-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dihydro-2-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Multi-step Synthesis via Brominated Salicylaldehyde Derivatives

A notable industrially viable preparation method involves the use of 5-bromo-2-hydroxybenzaldehyde as the key starting material. This method, described in a Chinese patent (CN103483300A), proceeds through the following steps:

- Oxidation : The starting hydrazide derivative is oxidized to form 5-bromo-2-(4-fluorobenzoyl)benzaldehyde.

- Reduction : This aldehyde is then reduced to 4-bromo-α1-(4-fluorophenyl)-1,2-benzenedimethanol.

- Cyclization : Using p-toluenesulfonic acid as a catalyst, the diol undergoes intramolecular condensation to form 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.

- Functionalization : Further reaction with cuprous cyanide can be performed for derivative synthesis.

This method is characterized by low cost, simple reaction conditions, ease of control, and high yields, making it suitable for industrial scale production. The cyclization step typically occurs in acidic media (e.g., 60% phosphoric acid at 80°C for 3 hours), followed by organic extraction and recrystallization to purify the product.

Synthesis via Lead Tetraacetate Oxidation of N-Aroylhydrazones

A more general and mild synthetic route has been developed based on the oxidation of N-aroylhydrazones derived from salicylaldehydes, as reported by researchers at Southeast University, China. This method involves:

- Formation of N-aroylhydrazones : Salicylaldehyde derivatives react with benzoylhydrazines in acetic acid at room temperature to form hydrazone intermediates.

- Oxidation : These hydrazones are oxidized with lead tetraacetate (Pb(OAc)4) in tetrahydrofuran at 0°C to yield o-aroylbenzaldehydes.

- Reduction : The aldehyde intermediates are reduced with sodium borohydride in methanol, often with a catalytic amount of pyridine.

- Cyclization : Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene under reflux) produces the 1,3-dihydroisobenzofuran ring system.

This approach is versatile, allowing the synthesis of various substituted 1,3-dihydroisobenzofurans, including 5-bromo derivatives, with good to excellent yields. The method avoids harsh conditions like extremely low temperatures or expensive reagents, making it accessible for laboratory and potential scale-up synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The brominated salicylaldehyde method is particularly advantageous for industrial synthesis due to its cost-effectiveness and straightforward reaction control.

- The lead tetraacetate oxidation method provides a mild and general strategy that can be adapted to synthesize a wide range of substituted 1,3-dihydroisobenzofurans, including those with bromine substituents at the 5-position.

- Both methods involve a crucial cyclization step facilitated by acid catalysis to form the isobenzofuran ring.

- The lead tetraacetate method has been successfully applied to synthesize pharmacologically relevant compounds such as escitalopram, indicating the robustness of the approach.

- The use of hydrazone intermediates allows for flexible substitution patterns, enabling the introduction of bromine at the desired position via appropriately substituted salicylaldehydes or hydrazines.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of different isobenzofuran derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce 5-amino-1,3-dihydroisobenzofuran, while oxidation can yield this compound-2-one .

Applications De Recherche Scientifique

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is a chemical compound with diverse applications in scientific research, including its use as a building block for synthesizing complex organic molecules, its study for potential biological activities, and its role in developing new materials.

Scientific Research Applications

Chemistry 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran serves as a fundamental building block in synthesizing complex organic molecules and as a reagent in various organic transformations. The preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone involves reducing fluorobenzoic acid ester through hydrazine hydrate to obtain fluorobenzene formylhydrazine . The fluorobenzene formylhydrazine reacts with 5-bromine-2-hydroxybenzaldehyde under acidic conditions to yield 4-fluorine-[(5-bromine-2- hydroxy phenyl) methene] hydrazide benzoic acid . This is then oxidized to obtain 5-bromine-2-(4-fluorine benzoyl)-benzaldehyde, which is reduced to 4-bromine-Alpha 1-(4-fluorine phenyl)-1,2-xylyl alcohol . A condensation reaction on the 4-bromine-Alpha 1-(4-fluorine phenyl)-1,2-xylyl alcohol, using toluenesulfonic acid as a catalyst, produces 1-(4-fluobenzene)-5-bromine-1,3-dihydro-isobenzofuranone, which reacts with copper cyanide to yield the final product .

Biology The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Recent studies have evaluated the antimicrobial properties of derivatives related to this compound, with some synthesized compounds demonstrating significant antibacterial and antifungal activities.

Medicine There is ongoing research to explore the potential of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry Due to its unique chemical properties, this compound is used in developing new materials like polymers and advanced composites.

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is significant in medicinal chemistry because of its potential biological activities. Derivatives synthesized from this base structure have shown promising antimicrobial efficacy.

Antimicrobial Activity Case Study In a study by Bhandari et al., derivatives of 1,3-dihydroisobenzofuran were screened for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Some compounds showed Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 12d | 12.5 | Antibacterial |

| 12h | 25 | Antifungal |

| Control | >100 | No activity |

Synthesis and Characterization

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran involves multi-step reactions that integrate bromination and fluorination processes. Characterization is performed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the compound's structure and purity.

Safety and Hazards

Mécanisme D'action

The mechanism of action of 5-Bromo-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. It can act as a radical scavenger, interacting with reactive oxygen species and other radicals to prevent oxidative damage. This activity is attributed to the resonance and inductive effects of the bromine atom and the isobenzofuran ring .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Pharmacological and Material Relevance

- Antioxidant Activity: Hydroxylated analogs from Cephalosporium sp.

- Benzofuran-Based Crystals : Bromine and sulfonyl groups enable tunable intermolecular interactions (halogen bonding, π-stacking), relevant for designing organic semiconductors .

Activité Biologique

5-Bromo-1,3-dihydroisobenzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.05 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties. The structure can be represented as follows:

Target Interactions

This compound exhibits strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. It primarily interacts with various biological targets, leading to its diverse effects on cellular processes.

Biochemical Pathways

this compound affects multiple biochemical pathways. Notably, it has been shown to inhibit protein tyrosine kinase (PTK) activity, which is crucial in cell signaling pathways. This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound displays cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 12.5 | |

| MCF-7 | 15.0 | |

| BGC-823 | 10.0 | |

| HT-1080 | 8.0 |

The compound's cytotoxicity is attributed to its ability to induce apoptosis through the modulation of key signaling pathways.

Antibacterial Activity

This compound has also shown promising antibacterial properties against various pathogens. In vitro studies demonstrate significant inhibition against:

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property contributes to its protective effects against various diseases linked to oxidative damage .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation.

- Antibacterial Efficacy : Another research focused on the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.

Q & A

Q. Methodological Framework :

Hypothesis Testing : Compare yields under varying Br₂ stoichiometries.

Control Experiments : Use deuterated analogs to track substituent effects.

Computational Validation : Simulate EAS activation energies via Gaussian09 .

How are this compound derivatives applied in cross-coupling reactions?

Advanced Research Question

The bromine atom serves as a handle for Suzuki-Miyaura couplings. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives . Optimized conditions: 1.1 eq boronic acid, 2 mol% Pd catalyst, K₂CO₃ in DMF at 80°C (12 h).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.